3,5,6-Trichloro-2-pyridinol glucuronide 3,5,6-Trichloro-2-pyridinol glucuronide
Brand Name: Vulcanchem
CAS No.: 58997-12-9
VCID: VC20764378
InChI: InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1
SMILES: C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Molecular Formula: C11H10Cl3NO7
Molecular Weight: 374.6 g/mol

3,5,6-Trichloro-2-pyridinol glucuronide

CAS No.: 58997-12-9

Cat. No.: VC20764378

Molecular Formula: C11H10Cl3NO7

Molecular Weight: 374.6 g/mol

* For research use only. Not for human or veterinary use.

3,5,6-Trichloro-2-pyridinol glucuronide - 58997-12-9

Specification

CAS No. 58997-12-9
Molecular Formula C11H10Cl3NO7
Molecular Weight 374.6 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1
Standard InChI Key XIPKXSPRDJUGPJ-DEGUGSHBSA-N
Isomeric SMILES C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
SMILES C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Canonical SMILES C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl

Introduction

Chemical Structure and Identification

Molecular Structure and Basic Properties

3,5,6-Trichloro-2-pyridinol glucuronide is characterized by its unique chemical structure combining a trichlorinated pyridinol moiety linked to a glucuronic acid component. The compound has a molecular formula of C11H10Cl3NO7 with a molecular weight of 374.6 g/mol . The precise IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid . This systematic name reflects its stereochemical configuration and functional group arrangement.

Identification Parameters and Registry Information

The identification of 3,5,6-Trichloro-2-pyridinol glucuronide can be confirmed through several standard identifiers as outlined in Table 1.

ParameterValue
CAS Number58997-12-9
PubChem CID181200
InChIInChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1
InChIKeyXIPKXSPRDJUGPJ-DEGUGSHBSA-N
SMILESC1=C(C(=NC(=C1Cl)Cl)O[C@H]2C@@HO)Cl

Table 1: Key identification parameters for 3,5,6-Trichloro-2-pyridinol glucuronide.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 3,5,6-Trichloro-2-pyridinol glucuronide provide insight into its behavior in various systems and potential interactions with biological matrices. These properties are summarized in Table 2.

PropertyValueReference
Molecular Weight374.6 g/mol
Density1.879 g/cm³
Boiling Point597.1°C at 760 mmHg
Flash Point314.9°C
Index of Refraction1.672
Exact Mass372.952285 Da
Physical StateSolid (presumed)-

Table 2: Physical properties of 3,5,6-Trichloro-2-pyridinol glucuronide.

Chemical Properties and Molecular Interactions

Understanding the chemical properties of this compound is essential for predicting its behavior in biological systems, environmental matrices, and analytical procedures. The key chemical properties are presented in Table 3.

PropertyValueReference
XLogP3-AA1.5
LogP0.31280
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count3
Polar Surface Area (PSA)129.34000

Table 3: Chemical properties of 3,5,6-Trichloro-2-pyridinol glucuronide.

The relatively modest lipophilicity (LogP values between 0.3-1.5) combined with the relatively high polar surface area suggests that this compound possesses balanced hydrophilic and lipophilic characteristics. The presence of multiple hydrogen bond donors and acceptors indicates considerable potential for molecular interactions with proteins, water, and other biomolecules. These properties are consistent with its role as a phase II metabolite designed for excretion.

Metabolic Pathways and Biological Significance

Biosynthesis and Metabolic Formation

3,5,6-Trichloro-2-pyridinol glucuronide is primarily formed through the conjugation of 3,5,6-trichloro-2-pyridinol (TCPy) with glucuronic acid in the liver. This process represents a classic phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The reaction involves the attachment of glucuronic acid to the hydroxyl group of the pyridinol structure, creating a glycosidic bond. This conjugation significantly increases the water solubility of the compound, facilitating its elimination through renal excretion.

Role in Pesticide Metabolism

This glucuronide conjugate plays a crucial role in the metabolic pathway of several organophosphate pesticides, particularly chlorpyrifos. Research indicates that following exposure to chlorpyrifos, rats metabolize the compound to at least six radiolabeled urinary metabolites, with the urine containing approximately 90 percent of the administered dose . Among these metabolites, the glucuronide of 3,5,6-trichloro-2-pyridinol represents the most abundant, accounting for approximately 80% of the urinary 14C .

Other identified metabolites in rat urine include:

  • A glycoside of 3,5,6-trichloro-2-pyridinol (4% of urinary 14C)

  • Unconjugated 3,5,6-trichloro-2-pyridinol (12% of urinary 14C)

This metabolic profile demonstrates the predominance of the glucuronidation pathway in the detoxification of chlorpyrifos and related compounds.

Toxicological and Health Implications

Detoxification Mechanisms

The formation of 3,5,6-Trichloro-2-pyridinol glucuronide represents a critical detoxification mechanism for organophosphate pesticides. Glucuronidation is generally considered a detoxification pathway that increases the water solubility of xenobiotics, thereby facilitating their elimination from the body through urinary excretion. This metabolic transformation is particularly important for chlorinated compounds, which might otherwise persist in biological systems due to their lipophilic nature.

Analytical Considerations

Detection Challenges

The analysis of 3,5,6-Trichloro-2-pyridinol glucuronide in biological samples presents several challenges. As a conjugated metabolite, it might require hydrolysis (enzymatic or chemical) to release the free TCPy for certain analytical procedures. Additionally, its relatively polar nature necessitates careful consideration of extraction and chromatographic conditions to ensure adequate recovery and separation.

Structural Analysis

The compound's structure can be confirmed through various analytical techniques. The molecular structure includes a pyridine ring with three chlorine atoms at positions 3, 5, and 6, and a glucuronic acid moiety attached at position 2. This structural arrangement contributes to its unique chemical and biological properties, influencing both its metabolic fate and analytical behavior.

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